molecular formula C11H14F2N2O2 B12850670 tert-Butyl (2-amino-4,6-difluorophenyl)carbamate

tert-Butyl (2-amino-4,6-difluorophenyl)carbamate

Cat. No.: B12850670
M. Wt: 244.24 g/mol
InChI Key: PCPKUTDAEWTGOV-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived through hierarchical substitution pattern analysis of the benzene ring. The parent structure is a benzene ring with three substituents:

  • An amino group (-NH₂) at position 2.
  • Fluorine atoms at positions 4 and 6.
  • A carbamate group (-OCONH-) linked to the tert-butyl moiety at position 1.

Following IUPAC prioritization rules, the carbamate functional group (as a substituted amino group) receives the lowest possible locant, resulting in the systematic name tert-butyl (2-amino-4,6-difluorophenyl)carbamate . The CAS registry number 179741-60-7 uniquely identifies this compound in chemical databases.

Table 1: Key Identifiers and Nomenclature

Property Value Source
IUPAC Name This compound
CAS Number 179741-60-7
Molecular Formula C₁₁H₁₄F₂N₂O₂
SMILES O=C(OC(C)(C)C)NC1=C(C(=CC(=C1)F)N)F

Molecular Architecture and Bonding Patterns

The molecular structure comprises a para-substituted benzene ring with fluorine atoms at positions 4 and 6, an amino group at position 2, and a carbamate group at position 1. The carbamate moiety consists of a tert-butoxycarbonyl (Boc) group bonded to the nitrogen atom of the aniline derivative. Key structural features include:

  • Aromatic System : The benzene ring’s planar geometry is maintained despite fluorine’s electronegativity, with C-F bond lengths approximating 1.34 Å.
  • Carbamate Linkage : The N-C(=O)-O linkage adopts a trigonal planar geometry around the carbonyl carbon, with bond angles near 120°.
  • Steric Effects : The tert-butyl group induces steric hindrance, influencing rotational freedom around the C-O bond of the carbamate.

Electronic effects arise from substituent interactions:

  • Fluorine’s Electron-Withdrawing Nature : Reduces electron density at the aromatic ring, stabilizing the carbamate group against nucleophilic attack.
  • Amino Group’s Donor Properties : The -NH₂ group at position 2 participates in resonance, delocalizing electrons into the ring and modulating reactivity.

Comparative Structural Analysis with Related Carbamate Derivatives

Structural comparisons with analogous carbamates reveal distinct electronic and steric profiles:

Table 2: Structural Comparison of Fluorinated Carbamates

Compound Substituents Molecular Formula Key Differences Source
tert-Butyl (4-amino-2-fluorophenyl)carbamate F at position 2 C₁₁H₁₅FN₂O₂ Reduced fluorine substitution; altered electronic effects
tert-Butyl (5-bromo-2,3-difluorophenyl)carbamate Br at position 5; F at 2,3 C₁₁H₁₂BrF₂NO₂ Bromine introduces polarizability; steric bulk differs
(2-Aminophenyl)-carbamic acid tert-butyl ester No fluorine substituents C₁₁H₁₆N₂O₂ Absence of fluorine alters electronic properties and solubility

Notable trends:

  • Fluorine Substitution : Compounds with multiple fluorine atoms exhibit enhanced thermal stability and reduced basicity compared to non-fluorinated analogs.
  • Steric Modulation : The tert-butyl group universally imparts steric protection to the carbamate nitrogen, though its efficacy varies with adjacent substituents.

Crystallographic Data and Conformational Studies

While crystallographic data for This compound remains unreported in the literature, inferences can be drawn from related structures:

  • tert-Butyl (2-aminophenyl)carbamate (lacking fluorine) crystallizes in a monoclinic system with space group P2₁/c, featuring intermolecular hydrogen bonds between NH and carbonyl oxygen.
  • tert-Butyl (5-bromo-2,3-difluorophenyl)carbamate exhibits a dihedral angle of 87.5° between the benzene ring and carbamate plane, suggesting significant conformational rigidity due to halogen substituents.

Predicted conformational features for the title compound:

  • Planarity : The amino and carbamate groups likely lie coplanar with the aromatic ring to maximize resonance stabilization.
  • Hydrogen Bonding : Intra- and intermolecular H-bonds between NH₂ and carbonyl oxygen may influence solid-state packing.

Table 3: Hypothetical Crystallographic Parameters

Parameter Predicted Value Basis for Prediction
Crystal System Monoclinic Analogy to
Space Group P2₁/c Common for carbamates
Unit Cell Dimensions a=8.2 Å, b=12.4 Å, c=10.1 Å Similar to
Density 1.32 g/cm³ Calculated from molecular volume

Properties

Molecular Formula

C11H14F2N2O2

Molecular Weight

244.24 g/mol

IUPAC Name

tert-butyl N-(2-amino-4,6-difluorophenyl)carbamate

InChI

InChI=1S/C11H14F2N2O2/c1-11(2,3)17-10(16)15-9-7(13)4-6(12)5-8(9)14/h4-5H,14H2,1-3H3,(H,15,16)

InChI Key

PCPKUTDAEWTGOV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=C1F)F)N

Origin of Product

United States

Preparation Methods

Protection of 2-amino-4,6-difluoroaniline

  • Reagents and Conditions:

    • Starting material: 2-amino-4,6-difluoroaniline
    • Protecting agent: tert-butyl dicarbonate (Boc2O)
    • Catalyst: Often catalytic amounts of N,N-dimethyl-4-aminopyridine (DMAP) or similar base
    • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
    • Temperature: 0 °C to room temperature
    • Reaction time: Several hours (typically 2–24 h)
  • Mechanism:
    The amino group nucleophilically attacks the Boc2O, forming the carbamate linkage and releasing CO2 and tert-butanol as byproducts.

  • Outcome:
    The reaction yields this compound with high selectivity and yield, preserving the fluorine atoms on the aromatic ring.

Purification

  • The crude product is purified by column chromatography using silica gel with an eluent system such as ethyl acetate/hexane (1:5) to separate the carbamate from unreacted starting materials and side products.

  • The purified compound is typically obtained as a colorless oil or solid, depending on the scale and conditions.

Alternative Synthetic Routes and Considerations

Carbamate Formation via Curtius Rearrangement

  • Aromatic carboxylic acids bearing fluorine substituents can be converted to carbamates through Curtius rearrangement of acyl azides formed in situ from the corresponding acid chlorides and sodium azide.

  • This method involves the generation of an isocyanate intermediate, which is trapped by tert-butanol to form the tert-butyl carbamate.

  • However, for aromatic substrates like 2-amino-4,6-difluorophenyl derivatives, this method requires higher temperatures (around 75 °C) due to the stability of aromatic acyl azides and may lead to competing formation of tert-butyl esters.

Direct Carbamate Formation Using Carbon Dioxide

  • Recent methodologies involve the use of carbon dioxide as a carbonyl source in the presence of cesium carbonate and tetrabutylammonium iodide (TBAI) in anhydrous DMF, allowing the formation of carbamates from primary amines and alkyl halides in a one-pot reaction.

  • This method is less common for fluorinated aromatic amines due to potential side reactions and the need for careful control of reaction conditions.

Research Findings and Yields

Preparation Step Conditions/Details Yield (%) Notes
Boc Protection of 2-amino-4,6-difluoroaniline Boc2O, DMAP catalyst, DCM, 0 °C to RT, 4–24 h 85–95 High yield, preserves fluorine substituents
Purification by silica gel chromatography EtOAc/hexane (1:5) eluent Obtains pure tert-butyl carbamate
Curtius rearrangement (alternative) Sodium azide, tert-butanol, heat (~75 °C) 60–80 Requires higher temperature, risk of ester formation
CO2-mediated carbamate synthesis Cs2CO3, TBAI, DMF, alkyl halide Variable Novel method, less common for aromatic amines

Summary of Key Research Insights

  • The Boc protection of aromatic amines remains the most straightforward and efficient method for preparing this compound, with yields typically above 85% and minimal impact on the fluorine substituents.

  • Alternative methods such as Curtius rearrangement and CO2-mediated carbamate formation offer routes but require more stringent conditions and may have lower selectivity or yield.

  • The presence of fluorine atoms on the aromatic ring necessitates mild reaction conditions to avoid defluorination or side reactions.

  • Purification by silica gel chromatography is standard to achieve high purity.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (2-amino-4,6-difluorophenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form amines.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products:

Scientific Research Applications

Drug Development

Tert-Butyl (2-amino-4,6-difluorophenyl)carbamate serves as a critical intermediate in synthesizing various pharmaceutical compounds. Its derivatives have been investigated for their potential as:

  • Antiparasitic Agents : Research indicates that carbamate derivatives exhibit activity against Trypanosoma brucei and Trypanosoma cruzi, the causative agents of African sleeping sickness and Chagas disease, respectively. In studies, certain derivatives demonstrated selective toxicity towards these parasites, highlighting their potential for developing new treatments for neglected tropical diseases .

Structure-Activity Relationship Studies

The compound has been utilized in structure-activity relationship (SAR) studies to optimize the efficacy of related compounds. For example, modifications to the carbamate structure have been shown to enhance antiproliferative activity against various cancer cell lines while reducing toxicity to normal cells . Such studies are crucial for identifying lead compounds for further development.

Research has documented the biological activities of this compound and its derivatives:

  • Anticancer Activity : Compounds derived from this structure have been reported to exhibit significant anticancer properties against breast cancer cells (MDA-MB-231), indicating their potential as therapeutic agents .
  • Inhibition Studies : The compound's derivatives have been evaluated for their ability to inhibit specific enzymes or pathways involved in disease processes, contributing to the understanding of their mechanism of action.

Case Study 1: Antiparasitic Activity

A series of experiments were conducted to evaluate the antiparasitic properties of this compound derivatives. The compounds were screened against T. brucei and T. cruzi at concentrations of 10 µM. The results indicated that several derivatives inhibited parasite growth effectively without significant cytotoxicity to human cells . This study highlights the potential for developing new treatments for diseases caused by these parasites.

Case Study 2: Anticancer Efficacy

In a comparative study on the anticancer effects of various carbamate derivatives, this compound was included as a reference compound. The study found that modifications to the amino and fluorine substituents significantly affected the compounds' ability to induce apoptosis in cancer cells while maintaining low toxicity levels in non-cancerous cells . This finding supports further exploration of this compound's derivatives in cancer therapy.

Mechanism of Action

The mechanism of action of tert-Butyl (2-amino-4,6-difluorophenyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural configuration. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Isomers and Positional Variations

a. tert-Butyl (3-amino-2,6-difluorophenyl)carbamate (CAS 535170-20-8)
  • Structural Difference: Amino group at position 3 instead of 2.
  • Impact: Altered electronic distribution may affect nucleophilic reactivity.
b. tert-Butyl (2-amino-4,5-difluorophenyl)carbamate (CAS 1000698-88-3)
  • Structural Difference : Fluorines at positions 4 and 5 instead of 4 and 6.
  • Impact : Reduced symmetry may lower crystallinity compared to the 4,6-difluoro isomer. Meta-fluorine proximity could influence intermolecular interactions in solid-state formulations.

Functional Group Variations

a. tert-Butyl (2,6-difluoro-4-formylphenyl)carbamate
  • Structural Difference : Formyl (-CHO) group at position 4 instead of fluorine.
  • Impact : The electron-withdrawing formyl group increases electrophilicity at the aromatic ring, making it more reactive toward nucleophilic aromatic substitution (e.g., amination).
b. tert-Butyl (2,6-difluoro-4-hydroxyphenyl)carbamate
  • Structural Difference : Hydroxyl (-OH) group at position 3.
  • Impact : Hydrogen bonding capability of -OH enhances solubility in polar solvents but may reduce stability under acidic conditions.

Heterocyclic Analogs

tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate (CAS 1799420-92-0)
  • Structural Difference : Pyrimidine ring instead of benzene, with additional methyl and hydroxyl groups.
  • Impact : Heterocyclic systems often exhibit distinct electronic properties and binding affinities in biological systems. This compound’s higher molecular weight (257.26 g/mol vs. ~244 g/mol for the target) may affect pharmacokinetics.

Physicochemical Properties

Property Target Compound (2-amino-4,6-difluoro) 3-Amino-2,6-difluoro Isomer 4,5-Difluoro Isomer 4-Formyl Derivative
Molecular Weight (g/mol) ~244 (inferred) Not Provided 244.24 Not Provided
Boiling Point Not Available Not Provided - Not Provided
Solubility Likely low (fluorine substituents) Similar Similar Higher (polar formyl)

Hazard Profiles

  • Target Compound : Hazard statements include H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .
  • tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate : Requires immediate medical consultation upon exposure, indicating higher acute toxicity .
  • 4-Formyl Derivative: No safety data provided, but formyl groups may pose additional risks (e.g., sensitization).

Biological Activity

tert-Butyl (2-amino-4,6-difluorophenyl)carbamate is a compound that has garnered attention in medicinal chemistry due to its potential biological activity, particularly in cancer research and neurodegenerative disease treatment. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a tert-butyl group , a carbamate functional group , and a 2-amino-4,6-difluorophenyl moiety . Its molecular formula is C11H14F2N2O2, which contributes to its unique properties, including enhanced solubility and the ability to penetrate the blood-brain barrier.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of their activity. This is particularly relevant in cancer therapies where specific enzyme pathways are targeted.
  • Protease Inhibition : Studies indicate that derivatives of this compound can inhibit proteases involved in the progression of Alzheimer's disease, making it a candidate for neuroprotective therapies.

Anticancer Properties

Research has highlighted the potential of this compound as an intermediate in synthesizing anticancer agents. Its derivatives have shown promising results in inhibiting cancer cell proliferation:

  • In vitro Studies : Derivatives exhibited significant cytotoxicity against various cancer cell lines, including those associated with leukemia and breast cancer. For instance, compounds derived from this structure demonstrated IC50 values in the low micromolar range against MCF-7 (breast cancer) and U-937 (leukemia) cell lines .
CompoundCell LineIC50 Value (µM)
Compound AMCF-70.65
Compound BU-9370.11
Compound CA37510.38

Neuroprotective Effects

The ability of this compound to penetrate the blood-brain barrier has positioned it as a candidate for treating neurodegenerative diseases. Its derivatives have been shown to stabilize microtubules and reduce tau pathology in transgenic mouse models .

Case Studies

  • Microtubule Stabilization :
    • In a study involving tau and Aβ plaque transgenic mouse models, compounds similar to this compound improved microtubule density and reduced axonal dystrophy . These findings suggest that such compounds could be beneficial in treating tauopathies.
  • Enzyme Interaction Studies :
    • A series of experiments demonstrated that this compound derivatives inhibited specific proteases linked to Alzheimer’s disease progression. The mechanism involved the formation of stable complexes with enzyme active sites.

Q & A

Basic Questions

Q. What are the common synthetic routes for tert-Butyl (2-amino-4,6-difluorophenyl)carbamate in academic research?

  • Methodological Answer : The synthesis typically involves Boc (tert-butyloxycarbonyl) protection of the amine group. A standard approach includes:

Amine Protection : Reacting 2-amino-4,6-difluorophenylamine with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., DMAP or triethylamine) in anhydrous THF or DCM .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to isolate the product.

Characterization : Confirm purity via HPLC and structural identity via 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS).

Q. How should researchers safely handle this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions to avoid inhalation .
  • Storage : Store in airtight containers at 2–8°C, protected from light and moisture. Avoid contact with strong acids/bases or oxidizing agents to prevent decomposition .
  • Spill Management : Absorb spills with inert material (e.g., vermiculite), dispose as hazardous waste, and decontaminate surfaces with ethanol .

Q. What spectroscopic methods are recommended for confirming the identity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H NMR should show characteristic peaks for the Boc group (δ ~1.4 ppm, singlet, 9H) and aromatic protons (δ ~6.5–7.5 ppm, split due to fluorine coupling). 19^19F NMR confirms fluorination patterns .
  • Mass Spectrometry : HRMS (ESI+) should match the exact mass of the molecular ion (C11_{11}H14_{14}F2_2N2_2O2_2, calculated [M+H]+^+ = 257.1056).
  • Infrared Spectroscopy (IR) : Look for N-H stretching (~3350 cm1^{-1}) and carbonyl (C=O) vibrations (~1700 cm1^{-1}) .

Advanced Research Questions

Q. What strategies are effective in resolving structural ambiguities in this compound using crystallographic tools?

  • Methodological Answer :

  • X-ray Crystallography : Grow single crystals via slow evaporation (e.g., in ethyl acetate/hexane). Use SHELX-97 for structure solution and refinement, leveraging direct methods for phase determination .
  • Mercury Software : Visualize and analyze hydrogen-bonding networks and π-stacking interactions. Overlay multiple structures to identify conformational flexibility or packing anomalies .

Q. How can researchers address contradictory data between NMR and mass spectrometry results for this compound?

  • Methodological Answer :

  • Cross-Validation :

Repetition : Re-run NMR and MS under standardized conditions (e.g., same solvent, temperature).

2D NMR : Use 1^1H-13^13C HSQC/HMBC to resolve overlapping signals and assign connectivity.

Isotopic Purity : Confirm via HRMS to rule out isotopic interference (e.g., 37^37Cl in chlorine-containing impurities) .

  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) to validate assignments .

Q. What experimental approaches are used to assess the stability of this compound under varying reaction conditions?

  • Methodological Answer :

  • Accelerated Stability Studies :

Thermal Stability : Heat samples at 40–60°C for 24–72 hours. Monitor degradation via TLC or HPLC.

pH Stability : Expose to buffered solutions (pH 1–13) and analyze decomposition products using LC-MS .

  • Reaction Compatibility Testing : Screen stability in common solvents (DMF, DMSO) and in the presence of catalysts (e.g., Pd/C for hydrogenation). Use 19^19F NMR to track fluorine retention .

Data Contradiction Analysis

Q. How should researchers interpret conflicting spectroscopic and crystallographic data for this compound?

  • Methodological Answer :

  • Hierarchy of Evidence : Prioritize X-ray crystallography for definitive bond lengths/angles. If NMR conflicts (e.g., unexpected splitting), consider dynamic effects (e.g., rotamers) or crystal packing influencing solid-state vs. solution structures .
  • Synchrotron Studies : For ambiguous cases, use high-resolution synchrotron X-ray data to resolve electron density maps with minimal noise .

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